Cas no 2649084-02-4 (2-bromo-6-(2-isocyanatoethyl)pyridine)

2-Bromo-6-(2-isocyanatoethyl)pyridine is a versatile heterocyclic compound featuring both a reactive isocyanate group and a bromo-substituted pyridine moiety. This bifunctional structure enables its use as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The isocyanate group allows for facile conjugation with nucleophiles such as amines or alcohols, while the bromine substituent offers opportunities for further functionalization via cross-coupling reactions. Its stability under controlled conditions and compatibility with a range of reaction conditions make it a valuable building block for constructing complex molecular architectures. The compound is typically handled under inert atmospheres due to the moisture sensitivity of the isocyanate group.
2-bromo-6-(2-isocyanatoethyl)pyridine structure
2649084-02-4 structure
Product name:2-bromo-6-(2-isocyanatoethyl)pyridine
CAS No:2649084-02-4
MF:C8H7BrN2O
MW:227.057980775833
CID:5996480
PubChem ID:165651072

2-bromo-6-(2-isocyanatoethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-6-(2-isocyanatoethyl)pyridine
    • 2649084-02-4
    • EN300-1918392
    • Inchi: 1S/C8H7BrN2O/c9-8-3-1-2-7(11-8)4-5-10-6-12/h1-3H,4-5H2
    • InChI Key: JATGBPDOOZXKHQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(CCN=C=O)=N1

Computed Properties

  • Exact Mass: 225.97418g/mol
  • Monoisotopic Mass: 225.97418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 42.3Ų

2-bromo-6-(2-isocyanatoethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1918392-0.05g
2-bromo-6-(2-isocyanatoethyl)pyridine
2649084-02-4
0.05g
$924.0 2023-09-17
Enamine
EN300-1918392-0.25g
2-bromo-6-(2-isocyanatoethyl)pyridine
2649084-02-4
0.25g
$1012.0 2023-09-17
Enamine
EN300-1918392-10g
2-bromo-6-(2-isocyanatoethyl)pyridine
2649084-02-4
10g
$4729.0 2023-09-17
Enamine
EN300-1918392-1.0g
2-bromo-6-(2-isocyanatoethyl)pyridine
2649084-02-4
1g
$1100.0 2023-06-02
Enamine
EN300-1918392-2.5g
2-bromo-6-(2-isocyanatoethyl)pyridine
2649084-02-4
2.5g
$2155.0 2023-09-17
Enamine
EN300-1918392-5g
2-bromo-6-(2-isocyanatoethyl)pyridine
2649084-02-4
5g
$3189.0 2023-09-17
Enamine
EN300-1918392-0.1g
2-bromo-6-(2-isocyanatoethyl)pyridine
2649084-02-4
0.1g
$968.0 2023-09-17
Enamine
EN300-1918392-0.5g
2-bromo-6-(2-isocyanatoethyl)pyridine
2649084-02-4
0.5g
$1056.0 2023-09-17
Enamine
EN300-1918392-5.0g
2-bromo-6-(2-isocyanatoethyl)pyridine
2649084-02-4
5g
$3189.0 2023-06-02
Enamine
EN300-1918392-10.0g
2-bromo-6-(2-isocyanatoethyl)pyridine
2649084-02-4
10g
$4729.0 2023-06-02

Additional information on 2-bromo-6-(2-isocyanatoethyl)pyridine

2-Bromo-6-(2-Isocyanatoethyl)pyridine: A Versatile Intermediate in Pharmaceutical and Chemical Synthesis

2-Bromo-6-(2-Isocyanatoethyl)pyridine (CAS No. 2649084-02-4) is a valuable intermediate in the fields of pharmaceutical and chemical synthesis. This compound, characterized by its unique structural features, has gained significant attention due to its potential applications in the development of novel drugs and advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements involving 2-bromo-6-(2-isocyanatoethyl)pyridine.

Chemical Structure and Properties

2-Bromo-6-(2-isocyanatoethyl)pyridine is a brominated pyridine derivative with an isocyanate group attached to a substituted ethyl chain. The molecular formula of this compound is C9H8BrN2O, and its molecular weight is 234.07 g/mol. The presence of the bromine atom and the isocyanate group imparts unique reactivity and functional versatility to this molecule. The bromine atom can serve as a leaving group in various substitution reactions, while the isocyanate group can participate in nucleophilic addition reactions, making it a valuable building block for the synthesis of complex organic molecules.

Synthesis Methods

The synthesis of 2-bromo-6-(2-isocyanatoethyl)pyridine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-bromo-6-(2-chloroethyl)pyridine with an isocyanate source, such as phenyl isocyanate or methyl isocyanate. This reaction typically proceeds via a nucleophilic substitution mechanism, where the chlorine atom on the ethyl chain is replaced by the isocyanate group. The reaction conditions, including temperature, solvent, and catalysts, can be optimized to achieve high yields and purity.

An alternative approach involves the direct functionalization of 2-bromopyridine through a multi-step process. This method typically starts with the introduction of an ethylamine moiety to 2-bromopyridine, followed by protection of the amine group and subsequent conversion to the isocyanate functionality. While this route may be more complex, it offers greater control over the final product's purity and stereochemistry.

Applications in Pharmaceutical Research

2-Bromo-6-(2-isocyanatoethyl)pyridine has found extensive applications in pharmaceutical research due to its ability to form urea linkages with various nucleophiles. Urea derivatives are known for their biological activity and have been used in the development of drugs targeting various diseases. For instance, recent studies have explored the use of urea-linked pyridines as inhibitors of protein-protein interactions (PPIs), which are critical for many cellular processes.

In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of urea derivatives derived from 2-bromo-6-(2-isocyanatoethyl)pyridine and evaluated their inhibitory activity against a specific PPI involved in cancer progression. The results showed that several compounds exhibited potent inhibitory effects with low micromolar IC50 values, highlighting the potential of these molecules as lead candidates for further drug development.

Molecular Modeling and Computational Studies

Molecular modeling and computational studies have played a crucial role in understanding the reactivity and biological activity of 2-bromo-6-(2-isocyanatoethyl)pyridine. These studies provide insights into the conformational flexibility and electronic properties of the molecule, which are essential for optimizing its performance in various applications.

A recent computational study using density functional theory (DFT) calculations revealed that the bromine atom in 2-bromo-6-(2-isocyanatoethyl)pyridine significantly influences the electronic distribution around the pyridine ring. This effect enhances the electrophilicity of the carbon atoms adjacent to the bromine atom, making them more susceptible to nucleophilic attack. Additionally, molecular dynamics simulations have shown that the isocyanate group can adopt multiple conformations, which may affect its reactivity towards different nucleophiles.

Safety Considerations and Handling

2-Bromo-6-(2-isocyanatoethyl)pyridine, like many organic compounds containing reactive functional groups, requires careful handling to ensure safety. The isocyanate group can react with moisture in the air to form toxic products, such as amines and carbon dioxide. Therefore, it is essential to store this compound under an inert atmosphere and handle it in a well-ventilated fume hood.

Potential hazards associated with exposure to 2-bromo-6-(2-isocyanatoethyl)pyridine include skin irritation, respiratory issues, and eye irritation. Appropriate personal protective equipment (PPE), such as gloves, goggles, and respirators, should be worn when handling this compound. In case of accidental exposure or spillage, immediate action should be taken to neutralize or contain the compound according to established safety protocols.

FUTURE DIRECTIONS AND CONCLUSIONS

The versatility and reactivity of 2-bromo-6-(2-isocyanatoethyl)pyridine make it an attractive intermediate for various applications in pharmaceutical and chemical synthesis. Ongoing research continues to explore new synthetic methods and biological applications for this compound. Future directions may include developing more efficient routes for large-scale production, optimizing its use in drug discovery programs, and investigating its potential as a building block for advanced materials.

In conclusion, 2-bromo-6-(2-isocyanatoethyl)pyridine (CAS No. 2649084-02-4) represents a valuable addition to the toolkit of synthetic chemists and medicinal chemists. Its unique chemical properties and diverse applications underscore its importance in advancing scientific research and technological innovation.

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